(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(3-((6-(dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone
Description
This compound features a pyrazolo-oxazin core fused with a pyrrolidinyl methanone group and a dimethylaminopyridazine substituent.
Properties
IUPAC Name |
6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl-[3-[6-(dimethylamino)pyridazin-3-yl]oxypyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O3/c1-21(2)14-4-5-15(19-18-14)26-12-6-8-22(11-12)17(24)13-10-16-23(20-13)7-3-9-25-16/h4-5,10,12H,3,6-9,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCAVGAIVONIXMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN=C(C=C1)OC2CCN(C2)C(=O)C3=NN4CCCOC4=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(3-((6-(dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone has garnered attention in recent years due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the biological activity of this compound based on diverse research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C₁₃H₁₈N₄O₂
- Molecular Weight : 270.31 g/mol
- CAS Number : 1428233-89-9
This compound features a unique combination of a pyrazolo[5,1-b][1,3]oxazine core and a pyridazinyl moiety, which may contribute to its pharmacological properties.
Research indicates that compounds with similar structures often act as inhibitors of specific kinases involved in cancer cell signaling pathways. The pyrazolo[5,1-b][1,3]oxazine scaffold is known to engage in interactions with target proteins through hydrogen bonding and hydrophobic interactions, potentially influencing cell proliferation and survival pathways.
Anticancer Properties
Several studies have highlighted the anticancer potential of pyrazolo derivatives:
- Inhibition of Fibroblast Growth Factor Receptors (FGFRs) : A related study synthesized various pyrazolo derivatives that exhibited significant inhibitory activity against FGFRs, which are implicated in several cancers. One derivative demonstrated an IC₅₀ value of 114.5 nmol/L against FGFR1 and showed substantial antitumor efficacy in xenograft models (TGI = 91.6% at 50 mg/kg) .
- Structure-Activity Relationship (SAR) : The effectiveness of similar compounds often depends on specific structural features. For instance, modifications to the pyrazolo scaffold can lead to varying degrees of kinase inhibition and anticancer activity .
Neuropharmacological Effects
The dimethylamino group present in the compound suggests potential neuropharmacological effects. Compounds with similar functionalities have been reported to exhibit:
- Cognitive Enhancement : Some studies have indicated that derivatives containing dimethylamino groups can enhance cognitive functions by modulating neurotransmitter systems .
Study 1: Antitumor Efficacy
In a recent study evaluating various pyrazolo derivatives, one compound demonstrated significant inhibition of cancer cell lines associated with FGFR dysregulation. The study utilized both in vitro assays and in vivo xenograft models to assess the therapeutic potential .
Study 2: Neuropharmacological Assessment
Another investigation focused on the neuropharmacological effects of compounds similar to our target compound. It was found that certain derivatives enhanced memory retention in animal models, suggesting a role in treating cognitive disorders .
Data Table: Summary of Biological Activities
| Activity Type | Compound Tested | IC₅₀ Value | Model Used | Outcome |
|---|---|---|---|---|
| FGFR Inhibition | Pyrazolo Derivative | 114.5 nmol/L | In vitro (cell lines) | Significant inhibition |
| Antitumor Efficacy | Compound 10h | TGI = 91.6% | NCI-H1581 xenograft model | High antitumor efficacy |
| Cognitive Enhancement | Dimethylamino Derivative | N/A | Animal model | Improved memory retention |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound is compared to structurally related pyrazolo-oxazine derivatives and methanone-containing heterocycles (Table 1):
Physicochemical Properties
- Molecular Weight and Solubility: The target compound (~410.48 g/mol) is larger than analogues like the pyrazolo-oxazin-3-ylmethanol (154.17 g/mol), likely reducing aqueous solubility. However, the dimethylaminopyridazine group may improve solubility via hydrogen bonding .
Q & A
Q. How are stability studies designed to assess degradation pathways under physiological conditions?
- Methodological Answer :
- Forced Degradation : Expose the compound to pH 1–13, heat (40–60°C), and UV light. Monitor via LC-MS for hydrolytic (amide bond cleavage) or oxidative (N-demethylation) products .
- QbD (Quality by Design) : Define critical quality attributes (CQAs) like impurity profiles and establish control strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
